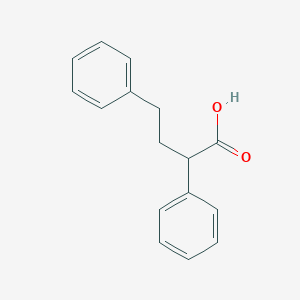
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazolidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the condensation of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Benzylidene Group: The next step involves the introduction of the benzylidene group through a condensation reaction with an aldehyde, such as 4-methoxybenzaldehyde. This step often requires a catalyst, such as piperidine, and is conducted under reflux conditions.
Acylation: The final step involves the acylation of the imidazolidinone derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide group. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Piperidine, triethylamine
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation Products: Hydroxylated derivatives, oxides
Reduction Products: Reduced imidazolidinone or benzylidene derivatives
Substitution Products: Alkylated or acylated derivatives
科学研究应用
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
相似化合物的比较
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide: Lacks the (E)-configuration, which may affect its biological activity and chemical reactivity.
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzyl)-2,5-dioxoimidazolidin-1-yl)acetamide: Lacks the benzylidene group, which may result in different biological properties.
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological behavior.
属性
IUPAC Name |
2-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)16-6-8-17(9-7-16)23-20(26)13-25-21(27)19(24-22(25)28)12-15-4-10-18(29-3)11-5-15/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,28)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRVGPLGHRFOJK-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)
![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)
![2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2803076.png)
![N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2803078.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)


![tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B2803088.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol](/img/structure/B2803089.png)

![2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2803091.png)
![1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2803092.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2803093.png)
